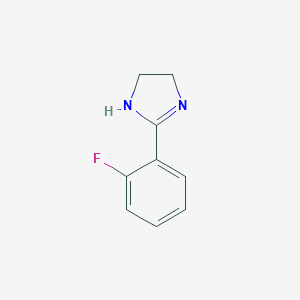

2-(2-fluorophenyl)-4,5-dihydro-1H-Imidazole

Descripción general

Descripción

2-Fluorophenyl isocyanate is a fluorinated building block . It’s the main component of essential oil from Rhododendron thymifolium Maxim . The molecular geometry of 2-fluorophenyl isocyanate has been investigated by microwave spectroscopy and nuclear magnetic resonance spectroscopy .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid has been described . Another example is the synthesis of ketamine from a nontoxic procedure .Molecular Structure Analysis

The molecular structure of similar compounds like 2-(2-Fluorophenyl)naphtho[2,1-d] has been analyzed .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the anti-inflammatory effect of a fluorophenyl-substituted imidazole is linked to its ability to induce a change in macrophage profile .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile have been analyzed .Aplicaciones Científicas De Investigación

1. Antiarthritic and Analgesic Activity

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which includes derivatives of 2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole, has been synthesized and evaluated for anti-inflammatory and analgesic properties. Some analogs were found more potent than phenylbutazone and indomethacin in rat and mouse assays. One compound, tiflamizole, showed significant potency as an antiarthritic drug in clinical trials (Sharpe et al., 1985).

2. Interaction with Bovine Serum Albumin

The interaction of a derivative, 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro[9,10-d] imidazole (FPPI), with bovine serum albumin (BSA) was studied using fluorescence spectral techniques. This study showed the strong ability of the imidazole derivative to quench BSA's fluorescence, forming a complex stabilized by electrostatic interactions (Jayabharathi et al., 2012).

3. Nitration Studies

Nitration reactions of 2-(4′-fluorophenyl)imidazole and related compounds were explored, providing insights into chemical reactions and yield of different nitroimidazole derivatives. These studies are crucial for understanding the chemical behavior of such compounds under various conditions (Amato et al., 1979).

4. Antifungal Activity

Flutrimazole, a 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole derivative, exhibits potent antifungal activity against various dermatophytes and yeasts. It has shown high effectiveness in topical applications for fungal infections, demonstrating its therapeutic potential in antifungal treatments (García Rafanell et al., 1992).

5. Molecular Docking Studies

A new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was synthesized and characterized, including molecular docking studies to understand its potential interactions with biological targets. This research opens possibilities for developing new therapeutic agents (Jayashree et al., 2019).

6. Bioactive Molecule Interaction with Nanomaterials

The interaction of a bioactive imidazole derivative with ZnO nanomaterials was studied, revealing insights into the adsorption and electronic properties modification upon binding. This research is significant for applications in biomedical nanotechnologies (Jayabharathi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLVJWBCLUSUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

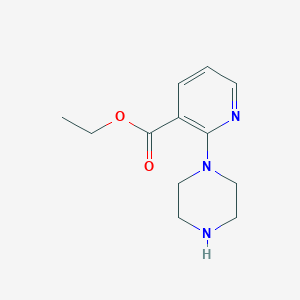

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

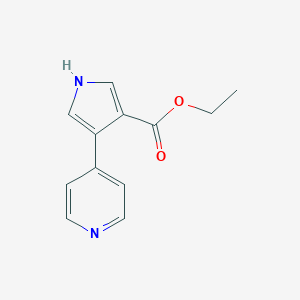

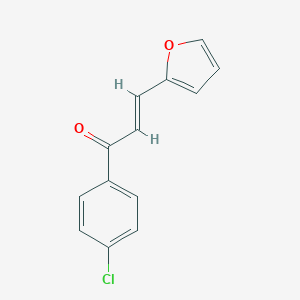

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)